![molecular formula C18H21N3O4S B2501246 N1-(2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 862793-16-6](/img/structure/B2501246.png)
N1-(2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
“[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the CAS No. 1334148-96-7 . It’s used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C8H7NO3 . The molecular weight is 165.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.15 . Unfortunately, the sources do not provide information on its melting point, boiling point, or density .Scientific Research Applications
Synthesis and Medicinal Applications
Research has focused on derivatives of furans and their synthesis for potential medicinal applications. For example, compounds structurally similar to the one have been synthesized to explore their inhibitory effects on certain biological targets, such as Plasmodium falciparum, a parasite responsible for malaria. These studies involve modifying the furan ring and assessing the effects of these modifications on biological activity and metabolic stability (Krake et al., 2017).
Organic Synthesis and Chemical Properties
The chemical properties and synthesis of furan derivatives also extend to the preparation of complex organic molecules. Furan derivatives serve as key intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials with specific functional properties. For instance, the synthesis of 2,4-disubstituted furans has been detailed, showcasing the versatility of furan compounds in organic synthesis (Haines et al., 2011).
Material Science and Other Applications
Beyond medicinal chemistry, the structural motifs found in furan derivatives are of interest in material science for the development of new materials with specific properties, such as high-energy materials for explosive applications. The study and development of nitrogen-rich salts derived from furan compounds highlight the potential of these materials in creating compounds with high detonation performance (Tang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-21(2)12-7-11-19-17-18(20-16(25-17)15-10-6-13-24-15)26(22,23)14-8-4-3-5-9-14/h3-6,8-10,13,19H,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJEOHWEGDEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine |
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